molecular formula C17H18N2O3S B2472314 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide CAS No. 941885-72-9

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide

Cat. No.: B2472314
CAS No.: 941885-72-9
M. Wt: 330.4
InChI Key: AVQXZWWEYJDHGZ-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide is a benzamide derivative featuring a sulfone-substituted isothiazolidine ring at the para position of the phenyl group. The compound’s structure includes:

  • 2-Methyl substituent: Enhances steric bulk and may influence lipophilicity.
  • 1,1-Dioxidoisothiazolidine: A saturated five-membered ring with sulfone groups, contributing to electron-withdrawing effects and structural rigidity.

This compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, hydrazide formation, and heterocyclic ring closure, as inferred from analogous pathways in .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-5-2-3-6-16(13)17(20)18-14-7-9-15(10-8-14)19-11-4-12-23(19,21)22/h2-3,5-10H,4,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQXZWWEYJDHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex molecules due to its reactive functional groups.

Biology

  • Enzyme Inhibition Studies : Investigated for its potential as an enzyme inhibitor, particularly in biochemical assays targeting specific metabolic pathways.

Medicine

  • Therapeutic Properties : Explored for anti-inflammatory and antimicrobial activities. Studies indicate its potential efficacy against various pathogens and inflammatory conditions.

Industry

  • Material Development : Utilized in developing new materials with specific properties, such as polymers or coatings that exhibit enhanced performance characteristics.

Recent studies have highlighted the biological activities of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide:

  • Antimicrobial Activity : Demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Exhibited promising results in inhibiting cancer cell lines, suggesting it may serve as a lead compound for further drug development.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on human colorectal carcinoma cell lines showed that this compound inhibited cell growth significantly more than traditional chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM). This highlights its potential as an effective anticancer drug candidate.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Heterocycle/Substituent Key Functional Groups
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide (Target) Benzamide 1,1-Dioxidoisothiazolidine (sulfone) Methyl, sulfone
N-(4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)phenyl)-2-methylbenzamide (91) Benzamide Pyrazole (chlorophenyl-substituted) Chlorine, pyrazole
N-(4-(1H-Pyrazol-1-yl)phenyl)-2-methylbenzamide (3q) Benzamide Pyrazole Pyrazole
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-...-2-methylbenzamide Benzamide Isoxazole, isoxazolidinone Cl, F, CF₃
N-(4-Chlorophenyl)-2-hydroxybenzamide Hydroxybenzamide None Hydroxyl, chlorine
Key Observations :

Heterocyclic Influence: The target compound’s isothiazolidine sulfone enhances rigidity and electronic effects compared to pyrazole (3q, 91) or isoxazole () derivatives. Sulfones improve hydrolytic stability but may reduce reactivity compared to thiones .

Substituent Effects: Halogens (Cl, F): Increase lipophilicity and electron-withdrawing effects, as seen in compound 91 (Cl) and ’s dichloro/fluoro derivatives. These groups enhance membrane permeability but may elevate toxicity . Hydroxyl vs.

Stability :

  • The sulfone group in the target compound prevents tautomerism observed in triazole-thione analogs (), enhancing stability .
  • Halogenated compounds (e.g., ) may exhibit photodegradation risks due to C–Cl bonds .
Table 2: Comparative Properties
Property Target Compound Compound 91 3q
Solubility Moderate (sulfone) Low (Cl, pyrazole) Low (pyrazole) Very low (CF₃, Cl)
Lipophilicity (LogP) ~3.5 (estimated) ~4.2 (Cl) ~3.8 ~5.0 (CF₃)
Thermal Stability High (rigid sulfone) Moderate Moderate High (fluorinated)
Bioactivity Not reported Growth inhibition Not reported High potency (toxic)
  • Bioactivity: Pyrazole derivatives (e.g., 91) show in vitro growth inhibition, while halogenated isoxazoles () exhibit high potency but notable toxicity . The target compound’s sulfone may reduce toxicity but requires empirical validation.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21N3O5S
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 1105205-63-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Notably, it demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of DNA-dependent enzymes and interference with cellular proliferation pathways.

Cell LineIC50 (µM)Assay Type
A549 (Lung)6.752D
HCC827 (Lung)5.132D
NCI-H358 (Lung)0.852D
MRC-5 (Fibroblast)3.112D

The compound's selectivity for cancer cells over normal fibroblasts suggests a favorable therapeutic index, although further optimization is necessary to reduce toxicity to normal cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has exhibited antimicrobial activity against various pathogens. The presence of the isothiazolidine moiety is believed to enhance its interaction with bacterial membranes.

The biological activity of this compound is primarily attributed to:

  • DNA Binding : The compound binds preferentially to the minor groove of DNA, which inhibits the function of DNA-dependent enzymes .
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in tumor growth and proliferation, including tyrosinase, which is crucial for melanin production in certain cancers .

Case Study 1: Antitumor Efficacy in Lung Cancer Models

A study evaluated the efficacy of this compound in A549 lung cancer cells. The compound was administered at varying concentrations, revealing an IC50 value of 6.75 µM in a 2D assay format. Further investigations into its effects in a 3D culture system indicated reduced efficacy, highlighting the need for structural modifications to enhance activity in more physiologically relevant models .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, suggesting that the compound could serve as a lead structure for developing new antimicrobial agents .

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